Dehydroshizukanolide

Description

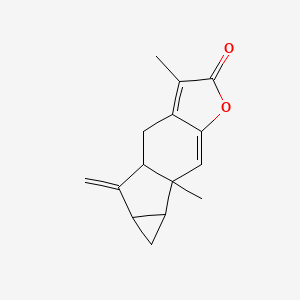

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h6,9,11-12H,1,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEQSZKTJIUNHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)C4CC4C3(C=C2OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Analysis and Botanical Origins

Occurrence in Hedyosmum Species

The genus Hedyosmum is a notable source of sesquiterpene lactones, with several species being investigated for their chemical constituents.

Hedyosmum brasiliense, an aromatic shrub endemic to Brazil, has been identified as a primary source of various sesquiterpene lactones. nih.govstipram.ac.id Phytochemical studies of this plant have led to the isolation and characterization of several of these compounds. The leaves and flowers of H. brasiliense are particularly rich in these secondary metabolites. nih.govstipram.ac.id The essential oil composition of this species has been analyzed, revealing a complex mixture of terpenes. scielo.br

A significant compound isolated from Hedyosmum brasiliense is 13-hydroxy-8,9-dehydroshizukanolide. ikiam.edu.ec This derivative of dehydroshizukanolide has been a focus of research, and its presence in the plant has been well-documented. ikiam.edu.ec Further investigations into the genus have revealed the presence of other lindenane sesquiterpenes in species such as Hedyosmum angustifolium.

Presence in Chloranthus Species

The genus Chloranthus is another significant source of sesquiterpenoids within the Chloranthaceae family. These plants are known to produce a diverse array of these compounds, many with complex structures.

Chloranthus glaber (now considered a synonym of Sarcandra glabra) has been a subject of phytochemical investigation, leading to the isolation of various sesquiterpene lactones. rhhz.netstuartxchange.comresearchgate.netnih.gov Similarly, Chloranthus japonicus is a well-established source of sesquiterpenes, including several lindenane-type derivatives known as shizukanolides and chloranthalactones. nih.govjst.go.jpresearchgate.netnih.govkib.ac.cn While a wide range of sesquiterpenoids has been identified in these species, the specific isolation of this compound itself is part of the broader class of lindenanolides found in these plants.

There is currently no widely accepted scientific literature that formally proposes or confirms the renaming of this compound to Shizukanolide B. While various shizukanolides have been isolated and named, the specific designation of "Shizukanolide B" for this compound is not substantiated in available phytochemical databases and peer-reviewed publications.

Distribution within Chloranthaceae Family Secondary Metabolites

The Chloranthaceae family, which includes the genera Hedyosmum, Chloranthus, Sarcandra, and Ascarina, is recognized for its production of structurally diverse terpenoids, with sesquiterpenoids and diterpenoids being predominant. nih.gov Lindenane sesquiterpenoids, the class to which this compound belongs, are considered chemotaxonomic markers for this family. nih.gov These compounds exhibit a wide range of structural variations, including monomers and complex dimers. The consistent presence of these sesquiterpene lactones across different genera underscores their significance as characteristic secondary metabolites of the Chloranthaceae family. nih.govmdpi.com

Isolation and Comprehensive Structural Elucidation Methodologies

Advanced Chromatographic Separation Techniques

The isolation of Dehydroshizukanolide from plant materials, such as Hedyosmum brasiliense, relies heavily on chromatographic methods to separate it from a myriad of other phytochemicals.

Flash Column Chromatography: This is a widely used technique for the initial separation of crude plant extracts. It employs a stationary phase, typically silica (B1680970) gel, and a mobile phase that is eluted under moderate pressure. By using a gradient of solvents, compounds with different polarities are separated, allowing for the enrichment of this compound scielo.br.

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption and degradation of sensitive compounds. It has been employed for the isolation of secondary metabolites from plant extracts, offering high resolution and efficiency ufsc.br.

Medium Pressure Liquid Chromatography (MPLC): MPLC systems operate at higher pressures than traditional column chromatography, allowing for faster separations and improved resolution. This technique is often used for the purification of fractions obtained from initial chromatographic steps, further concentrating the target compound ufsc.br.

These techniques, often used in combination, are essential for obtaining this compound in a sufficiently pure form for detailed structural analysis.

High-Resolution Spectroscopic Characterization

Once isolated, this compound undergoes rigorous spectroscopic analysis to confirm its identity and elucidate its precise three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry for structure determination. Both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for characterizing this compound.

¹H NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms within the molecule. Chemical shifts (δ) indicate the electronic environment of protons, while splitting patterns (multiplicity) reveal the number of adjacent protons, allowing for the mapping of the carbon-hydrogen framework. Integration of the signals provides the relative number of protons in each environment currenta.delehigh.eduorganicchemistrydata.org.

Two-Dimensional (2D) NMR Techniques: For complex molecules like sesquiterpene lactones, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed. COSY reveals proton-proton couplings, establishing connectivity between adjacent protons, while HSQC correlates protons directly bonded to carbons, linking the ¹H and ¹³C NMR data ufsc.brlehigh.eduglycopedia.eu. These techniques are vital for assigning all signals and confirming the proposed structure.

Detailed spectroscopic data, typically presented in tables, would include the specific chemical shifts (in ppm) and coupling constants (in Hz) for each proton and carbon atom, enabling unambiguous structural assignment.

Illustrative Data Table for NMR Spectroscopy (Hypothetical Representation):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assigned to |

| ¹H-1 | [Value] | [Pattern] | [Number] | [Value] | [Atom/Group] |

| ¹H-2 | [Value] | [Pattern] | [Number] | [Value] | [Atom/Group] |

| ... | ... | ... | ... | ... | ... |

| ¹³C-1 | [Value] | - | - | - | [Atom/Group] |

| ¹³C-2 | [Value] | - | - | - | [Atom/Group] |

| ... | ... | ... | ... | ... | ... |

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, and for providing insights into its structural fragments.

Molecular Ion and Molecular Formula: High-resolution mass spectrometry (HRMS) can accurately measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula (C₁₅H₁₆O₂) chemblink.comnih.gov. This is a critical first step in structure elucidation.

Fragmentation Analysis: Upon ionization, molecules fragment in predictable ways. Analyzing these fragmentation patterns, often generated through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) in tandem MS (MS/MS or MS³), provides valuable structural information. Characteristic losses of small molecules (e.g., water, carbon monoxide) or the cleavage of specific bonds reveal the presence of functional groups and the connectivity of atoms currenta.delehigh.edunih.govwikipedia.orgmdpi.com.

Illustrative Data Table for Mass Spectrometry Fragmentation (Hypothetical Representation):

| Ion Type | m/z | Relative Abundance (%) | Proposed Fragment |

| Molecular Ion | [Value] | [Value] | [M]⁺ |

| Fragment Ion 1 | [Value] | [Value] | Loss of H₂O |

| Fragment Ion 2 | [Value] | [Value] | [M-CO]⁺ |

| ... | ... | ... | ... |

While NMR and MS provide the most detailed structural information, UV-Visible (UV-Vis) and Infrared (IR) spectroscopy offer complementary data, particularly regarding functional groups.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for detecting chromophores, such as conjugated double bonds or aromatic systems, which absorb light in the UV-Vis range. While less definitive for complex structure identification compared to NMR or MS, it can confirm the presence of certain unsaturated functionalities lehigh.eduitwreagents.comslideshare.net.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups (e.g., carbonyl C=O, hydroxyl O-H, C-H bonds) absorb IR radiation at characteristic frequencies, producing distinct absorption bands. The IR spectrum serves as a fingerprint, confirming the presence or absence of key functional groups within this compound lehigh.eduitwreagents.comslideshare.netkcl.ac.uk. For instance, the presence of a lactone carbonyl group would be indicated by a strong absorption band in the ~1700-1750 cm⁻¹ region.

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of crystalline compounds. If this compound can be crystallized, this technique provides unambiguous confirmation of its atomic arrangement, including stereochemistry and bond lengths biocrick.comreferencecitationanalysis.comwikipedia.organton-paar.com.

The process involves directing a beam of X-rays at a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms, creating a diffraction pattern. By analyzing the angles and intensities of these diffracted beams, scientists can reconstruct a three-dimensional map of electron density, revealing the precise positions of all atoms in the molecule wikipedia.organton-paar.com. This method is invaluable for resolving any ambiguities that may arise from spectroscopic data alone.

Compound List

The following chemical compounds were mentioned in the context of this article:

this compound (Chloranthalactone A)

13-hydroxy-8,9-dehydroshizukanolide

Podoandin

Isogermafurenolide

Aromadendrane-4β,10α-diol

Isorinic acid

Rosmarinic acid

Biosynthetic Pathways and Chemical Ecology

General Principles of Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (SLs) represent a vast and structurally diverse group of terpenoids, characterized by a fifteen-carbon skeleton derived from three isoprene (B109036) units. Their biosynthesis typically originates from farnesyl phosphate, a precursor synthesized through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, occurring in the cytosol and chloroplasts, respectively encyclopedia.pubencyclopedia.pubmdpi.comresearchgate.netnih.gov. The initial step involves the cyclization of farnesyl phosphate, catalyzed by sesquiterpene synthases, to form various sesquiterpene skeletons encyclopedia.pubencyclopedia.pubmdpi.comoup.com. A defining structural feature of sesquiterpene lactones is the presence of a fused α-methylene-γ-lactone ring, which is often responsible for their biological activities encyclopedia.pubencyclopedia.pubmdpi.comnih.gov.

The structural diversity observed among SLs arises from variations in the cyclization patterns and subsequent modifications, such as oxidations, hydroxylations, and esterifications, often mediated by cytochrome P450 enzymes oup.com. These modifications lead to the classification of SLs into various subclasses based on their carbon frameworks, including eudesmanolides, guaianolides, pseudoguaianolides, germacranolides, and xanthanolides encyclopedia.pubencyclopedia.pub. While prominently found in the Asteraceae family, sesquiterpene lactones are also constituents of other plant families, such as the Chloranthaceae encyclopedia.pubencyclopedia.pubresearchgate.netresearchgate.netresearchgate.netunife.itikiam.edu.ec.

Elucidation of Dehydroshizukanolide Biosynthesis

This compound, also known by its synonym Chloranthalactone A, is a specific sesquiterpene lactone identified within the Chloranthaceae family chemblink.comnist.gov. Its chemical identity is defined by the CAS Registry Number 66395-02-6, a molecular formula of C15H16O2, and a molecular weight of 228.29 chemblink.comnist.govchemblink.com. Structurally, this compound is classified as a lindenane-type sesquiterpenoid researchgate.net.

While the precise, step-by-step biosynthetic pathway for this compound is still a subject of ongoing research, its production is understood to align with the general principles of sesquiterpene lactone biosynthesis. Studies have identified this compound in various plant species, notably within the Hedyosmum genus of the Chloranthaceae family, such as Hedyosmum brasiliense researchgate.netresearchgate.netunife.itikiam.edu.ecscielo.br. Research into related compounds, such as 13-hydroxy-8,9-dehydroshizukanolide, also found in Hedyosmum species, provides valuable insights into the metabolic machinery responsible for producing this class of molecules nih.govresearchgate.netresearchgate.netunife.itikiam.edu.ecscielo.brontosight.airesearchgate.net. For instance, the oxidative cleavage of the ∆8,9 double bond in Chloranthalactone A (this compound) has been proposed as a step in the formation of related compounds researchgate.net.

Biogenetic Relationships with Other Chloranthaceae Metabolites

This compound is a key metabolite within the phytochemical profile of the Chloranthaceae family, a group of plants known for producing a diverse array of sesquiterpenoids researchgate.netresearchgate.netresearchgate.netunife.itikiam.edu.ec. Within this family, this compound is recognized as an abundant lindenane-type sesquiterpenoid researchgate.net. The Chloranthaceae also yield other structurally complex sesquiterpenoids, including dimeric lindenane sesquiterpenoids and various other types such as eudesmanes, guaianes, and germacranes researchgate.netresearchgate.net.

The co-occurrence of this compound with other related sesquiterpenoids, such as 13-hydroxy-8,9-dehydroshizukanolide and podoandin, in species like Hedyosmum suggests shared biosynthetic origins and potential common enzymatic pathways nih.govresearchgate.netresearchgate.netunife.itikiam.edu.ecscielo.brontosight.airesearchgate.net. Studies investigating the complex structures of dimeric lindenanes from Chloranthaceae plants hint at sophisticated biosynthetic strategies, possibly involving cycloaddition reactions, which contribute to the chemical diversity within the family researchgate.net. Understanding these relationships is crucial for tracing the evolutionary pathways of sesquiterpene lactone biosynthesis in plants.

Ecological Roles and Biological Significance of Biosynthetic Pathways

The biosynthetic pathways leading to sesquiterpene lactones, including this compound, are integral to the ecological interactions and survival strategies of plants. Generally, sesquiterpene lactones are recognized for their multifaceted roles in plant defense. They exhibit antimicrobial, antifungal, and antiviral activities, protecting plants from pathogens scielo.brnih.gov. Furthermore, their antifeedant properties serve as a defense mechanism against herbivores scielo.brnih.gov. These compounds can also play roles in allelopathic interactions, influencing the growth of neighboring plants.

The biosynthesis of these secondary metabolites is not an isolated process but is intricately linked to environmental cues and ecological interactions nih.govuniv-st-etienne.frrjonco.com. Understanding the genetic regulation and signaling pathways involved in the biosynthesis, transport, and release of these volatile and non-volatile compounds provides critical insights into their physiological and ecological functions, including roles in plant communication and defense mechanisms univ-st-etienne.fr.

While direct ecological roles for this compound's specific pathway are still being elucidated, the broader biological significance of sesquiterpene lactones is evident. Related compounds, such as 13-hydroxy-8,9-dehydroshizukanolide, have demonstrated biological activities, including vascular relaxation and potential neuroprotective effects nih.govscielo.br. These findings underscore the importance of these metabolic pathways in generating compounds with significant biological activities, potentially contributing to plant fitness and interspecies interactions.

Compound List:

this compound (Chloranthalactone A)

Alantolactone

Arglabin

Artemisinic acid

Artemisinic aldehyde

Artemisinin

Amberboin

Aromadendrane-4β,10α-diol (ARD)

Caryophyllene

Chlorajaponilide C

Chloranthalactone F

Costunolide

Cynaropicrin

Dimeric lindenane sesquiterpenoids

Elemanolide 15-acetoxy-isogermafurenolide

Farnesol

Germacrene A

Germacrene A acid

Hedyosulide

Hedyosumin A, B, C, D, E

Helenalin

Hedyorienoid A, B

Inuviscolide

Lactucin

Lipidiol

Multistalide B

Nerolidol

Onoseriolide

Podoandin

Parthenolide

Rosmarinic acid

Sarcandralactone B

Sarcandrolide J

Sarglabolide I

Sesquiterpene lactones (SLs)

Thapsigargin

Tomentosin

α-humulene

8,9-secolindenane

13-hydroxy-8,9-dehydroshizukanolide

Data Tables:

Table 1: Chemical Identity of this compound

| Property | Value |

| Common Name | This compound |

| Synonym(s) | Chloranthalactone A |

| CAS Registry Number | 66395-02-6 |

| Molecular Formula | C15H16O2 |

| Molecular Weight | 228.29 |

| Chemical Class | Sesquiterpene lactone (Lindenane-type) |

| Primary Plant Family | Chloranthaceae |

Synthetic Strategies and Methodological Advancements

Total Synthesis Approaches to Dehydroshizukanolide and Analogs

The total synthesis of this compound and its congeners represents a formidable challenge due to their densely functionalized and stereochemically complex structures. The core synthetic challenge lies in the construction of the intricate polycyclic framework, which features multiple contiguous stereocenters.

Initial synthetic endeavors in the broader family of lindenane dimers have largely centered on biomimetic approaches, particularly the strategic use of Diels-Alder reactions to construct the core carbocyclic skeleton. While truly "novel" routes that deviate significantly from this bio-inspired strategy are not extensively documented specifically for this compound, the application and refinement of these cycloaddition strategies have been a key area of development.

Key research findings in the synthesis of related analogs have established the feasibility of constructing the complex core through a convergent intermolecular [4+2] cycloaddition. This approach typically involves the synthesis of two monomeric lindenane-type precursors, one acting as the diene and the other as the dienophile, which are then coupled in a Diels-Alder reaction. The challenge in these routes often lies in the stereoselective synthesis of the monomeric precursors and controlling the facial selectivity of the cycloaddition.

The demand for enantiomerically pure forms of this compound and its analogs has driven the development of catalytic asymmetric methods. While specific catalytic asymmetric syntheses dedicated solely to this compound are not prominently reported, the broader advancements in asymmetric catalysis have been applied to the synthesis of key precursors and related lindenane dimers.

Bioinspired Synthetic Strategies

The most successful and widely adopted approach to the synthesis of this compound and related lindenane dimers is rooted in bioinspired or biomimetic strategies. nih.gov These strategies are based on the hypothesized biosynthetic pathway, which is believed to involve a key intermolecular Diels-Alder reaction between two lindenane sesquiterpenoid monomers. nih.gov

This biomimetic [4+2] cycloaddition has been a cornerstone in the total synthesis of several related natural products. nih.gov The general approach involves the synthesis of a diene-containing monomer and a dienophile-containing monomer, which upon reaction, form the characteristic polycyclic core of the dimer. The elegance of this strategy lies in its ability to rapidly assemble the complex carbon skeleton in a manner that mimics nature's own synthetic machinery. Researchers have successfully applied this strategy to achieve the total synthesis of various shizukanolides and related compounds, demonstrating the power of bio-inspired synthesis in tackling complex natural products. nih.govnih.gov

Semisynthesis and Chemical Modification Studies

Currently, there is a limited body of published research focusing on the semisynthesis or chemical modification of this compound. The primary focus of the scientific community has been on the de novo total synthesis of this and related complex natural products. Semisynthesis, which involves the chemical modification of a naturally isolated starting material, can be a powerful tool for producing analogs for structure-activity relationship (SAR) studies. Similarly, the targeted chemical modification of the this compound scaffold could provide valuable insights into its biological activity. The lack of extensive research in these areas may be attributed to the challenges in isolating sufficient quantities of the natural product to support such studies. As total synthesis routes become more efficient, it is anticipated that more efforts will be directed towards the semisynthesis and chemical modification of this compound to explore its therapeutic potential further.

Preclinical Biological Activity Spectrum

In Vitro Pharmacological Assessments

In vitro studies provide the foundational understanding of a compound's biological activity at a cellular and molecular level. For dehydroshizukanolide, these assessments have begun to map out its potential pharmacological profile, particularly in the context of its natural plant origins, which have a history of use in traditional medicine.

Antinociceptive Activity

Currently, there is a lack of specific published data detailing the in vitro antinociceptive activity of isolated this compound. However, the traditional use of Chloranthus species for conditions associated with pain suggests that their constituent compounds may possess analgesic properties. Further investigation is required to specifically determine the direct effects of this compound on nociceptive pathways in established in vitro models.

Anti-inflammatory Potential

While direct and quantitative data for this compound is still emerging, studies on related compounds from the same plant genus provide compelling indirect evidence of its potential anti-inflammatory effects. Research on sesquiterpenoids isolated from Chloranthus serratus has demonstrated significant anti-inflammatory activity. For instance, compounds structurally related to this compound, such as shizukaol B and shizukaol D, have been shown to inhibit nitric oxide (NO) production in RAW264.7 macrophage cells, with IC50 values of 0.15 µM and 7.22 µM, respectively. nih.gov These findings suggest that this compound may also exert anti-inflammatory effects by modulating key inflammatory mediators.

**Table 1: In Vitro Anti-inflammatory Activity of Related Sesquiterpenoids from *Chloranthus serratus***

| Compound | Cell Line | Assay | IC50 (µM) |

|---|---|---|---|

| Shizukaol B | RAW264.7 | NO Production Inhibition | 0.15 |

| Shizukaol D | RAW264.7 | NO Production Inhibition | 7.22 |

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antiplasmodial)

Scientific literature has reported on the antimicrobial properties of this compound, specifically its antifungal activity. One study identified that this compound, isolated from Chloranthus japonicus, exhibited moderate antifungal activity. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against various fungal strains, have not been detailed in the currently available literature. Further research is necessary to fully characterize its spectrum of antimicrobial efficacy against a broader range of pathogens, including bacteria and plasmodium species.

Cytotoxic Effects on Cellular Models

The cytotoxic potential of sesquiterpenoid lactones against various cancer cell lines is a significant area of research. While specific IC50 values for this compound are not yet prominently available, studies on other sesquiterpenoids from Chloranthus japonicus indicate that this class of compounds possesses cytotoxic properties. For example, other sesquiterpenes isolated from this plant have demonstrated cytotoxic activity against several cancer cell lines. nih.gov This suggests that this compound may also exhibit cytotoxic effects, a hypothesis that warrants direct investigation through standardized cytotoxicity assays against a panel of human cancer cell lines.

Antioxidant Properties

There is currently a lack of specific studies that have evaluated the in vitro antioxidant properties of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The antioxidant potential of many natural products is a key aspect of their therapeutic profile, and therefore, dedicated studies are needed to determine if this compound possesses the ability to neutralize free radicals and contribute to cellular protection against oxidative stress.

In Vivo Preclinical Efficacy Studies

At present, there is no available information from in vivo preclinical studies specifically investigating the efficacy of this compound in animal models. Such studies are crucial for validating the therapeutic potential suggested by in vitro findings and for understanding the compound's behavior in a whole-organism context. Future research should aim to bridge this gap by evaluating the antinociceptive, anti-inflammatory, antimicrobial, and antitumor effects of this compound in relevant animal models of disease.

Animal Model Investigations of Antinociception

A thorough review of scientific databases and research articles reveals a significant gap in the understanding of this compound's potential as an analgesic. No peer-reviewed studies detailing its effects in established animal models of nociception, such as the hot plate, tail-flick, or formalin tests, could be identified. Consequently, there is no data to construct tables on its efficacy, dose-response relationships, or mechanistic pathways in pain modulation.

While direct evidence is lacking for this compound, broader research into the Chloranthus genus and the chemical class of sesquiterpenoid lactones offers some context. Studies on other sesquiterpenoids isolated from Chloranthus japonicus have demonstrated anti-inflammatory properties. nih.gov Anti-inflammatory action can be a key mechanism in reducing certain types of pain, particularly inflammatory pain. This suggests a potential, yet unproven, avenue for this compound's bioactivity.

Furthermore, other sesquiterpene lactones, not derived from Chloranthus, have been shown to possess antinociceptive effects in animal studies. nih.govnih.gov These findings highlight the potential of this class of compounds as a source for new analgesic drugs. However, it is crucial to emphasize that the biological activity of one compound cannot be directly extrapolated to another, even within the same chemical class.

The absence of specific research on this compound's antinociceptive properties underscores a critical area for future investigation. Rigorous preclinical studies using standardized animal models are necessary to determine if this natural compound holds any promise for the development of new pain therapies. Until such research is conducted and published, any claims regarding its pain-relieving effects remain speculative.

Molecular Mechanisms of Action

Identification of Putative Molecular Targets

The identification of specific molecular targets for dehydroshizukanolide is an ongoing area of research. However, based on the activities of structurally similar compounds and the general mechanisms of anti-inflammatory and cytotoxic agents, several putative molecular targets can be proposed. The cytotoxic and anti-inflammatory activities observed for sesquiterpenoids from Chloranthus species suggest that this compound may interact with proteins involved in cell survival, proliferation, and inflammation. acs.orgarabjchem.org

Research on other natural products with similar biological profiles, such as anti-inflammatory and anticancer activities, has identified a range of molecular targets. These often include proteins within critical signaling pathways that regulate cellular processes like apoptosis and the inflammatory response. mdpi.com For instance, the anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory enzymes and transcription factors. nih.govphcogj.com

Table 1: Putative Molecular Targets for Anti-inflammatory and Cytotoxic Compounds

| Target Class | Specific Examples | Putative Role in Mechanism |

| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Regulation of genes involved in inflammation and cell survival |

| Kinases | Mitogen-Activated Protein Kinases (MAPKs) | Signal transduction for cell proliferation, differentiation, and apoptosis |

| Apoptosis-Regulating Proteins | Bcl-2 family proteins, Caspases | Control of programmed cell death pathways |

| Pro-inflammatory Enzymes | Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS) | Production of inflammatory mediators |

Investigation of Receptor Binding and Activation/Inhibition

Direct studies on the receptor binding profile of this compound are not extensively documented in publicly available literature. However, the biological activities of sesquiterpenoids and other natural products often involve interactions with cellular receptors. For example, some natural compounds exert their effects by binding to and modulating the activity of receptors involved in signaling pathways that control inflammation and cell growth.

The investigation into receptor interactions for compounds like this compound would typically involve assays to determine binding affinity and functional modulation (activation or inhibition) of specific receptors. While direct evidence for this compound is pending, the broader class of sesquiterpenoids has been shown to interact with various cellular structures, which may include membrane receptors that trigger downstream signaling events.

Modulation of Intracellular Signaling Pathways

The anti-inflammatory and cytotoxic effects of many natural products are attributed to their ability to modulate intracellular signaling pathways. It is plausible that this compound exerts its biological effects through similar mechanisms.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. nih.gov Many natural compounds with anti-inflammatory properties have been shown to inhibit the activation of NF-κB. nih.govphcogj.com This inhibition prevents the transcription of pro-inflammatory genes, such as those encoding for cytokines and enzymes like COX-2 and iNOS. The anti-inflammatory activity reported for extracts of Chloranthus species suggests that this compound may modulate this pathway. arabjchem.org

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Some natural compounds exert their cytotoxic effects by inducing sustained activation of certain MAPKs, leading to apoptosis, or by inhibiting MAPKs that promote cell survival. The anti-inflammatory action of some compounds has also been linked to the suppression of LPS-induced phosphorylation of MAPKs. nih.gov

Apoptosis Pathways: Studies on other sesquiterpenoids have demonstrated the induction of apoptosis through mitochondrial-mediated pathways. For example, the related compound 11-dehydrosinulariolide was found to induce apoptosis by causing mitochondrial dysregulation, including the loss of mitochondrial membrane potential and the release of cytochrome C. nih.gov This process leads to the activation of caspases, which are key executioners of apoptosis. nih.gov Furthermore, some compounds can induce apoptosis through endoplasmic reticulum (ER) stress pathways. nih.gov Given that sesquiterpenoids from Chloranthus japonicus have shown cytotoxic activity, it is possible that this compound may also trigger apoptosis through these or similar pathways. acs.org

Table 2: Potential Modulation of Intracellular Signaling Pathways by this compound

| Signaling Pathway | Potential Effect of this compound | Implied Biological Outcome |

| NF-κB Pathway | Inhibition of activation | Anti-inflammatory effects |

| MAPK Pathway | Modulation of phosphorylation | Cytotoxicity, Anti-inflammatory effects |

| Mitochondrial Apoptosis Pathway | Induction of mitochondrial dysregulation | Programmed cell death in cancer cells |

| ER Stress Pathway | Induction of ER stress | Programmed cell death in cancer cells |

Enzyme Inhibition or Activation Profiles

The biological activity of natural products is often linked to their ability to inhibit or, less commonly, activate specific enzymes.

Inhibition of Pro-inflammatory Enzymes: A common mechanism for anti-inflammatory compounds is the inhibition of enzymes responsible for producing inflammatory mediators. These include cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Inhibition of these enzymes leads to a decrease in the production of prostaglandins (B1171923) and nitric oxide, respectively, which are key players in the inflammatory process. The anti-inflammatory properties attributed to compounds from the Chloranthus genus suggest that this compound could potentially inhibit such enzymes. arabjchem.org

While a detailed enzyme inhibition profile for this compound is not yet available, the evaluation of its effects on key inflammatory and cancer-related enzymes would be a critical step in elucidating its precise mechanism of action.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Experimental SAR Probing Through Analog Synthesis

While computational methods are invaluable, experimental validation is crucial. The synthesis of analogs of a lead compound like Dehydroshizukanolide allows for the direct testing of hypotheses generated from SAR and computational studies.

By systematically modifying different parts of the this compound molecule, chemists can probe the importance of various functional groups and structural features for its biological activity. For example, analogs could be synthesized with modifications to the lactone ring, the double bonds, or the various stereocenters.

The biological activity of these synthesized analogs would then be evaluated using in vitro assays. The results of these assays provide direct feedback on the structure-activity relationships. This iterative process of design, synthesis, and testing is fundamental to lead optimization in drug discovery.

The following table is a representative example of how SAR data from analog synthesis might be presented. This is not actual data for this compound.

| Compound | Modification | Biological Activity (IC50, µM) |

| This compound | - | 5.2 |

| Analog A | Reduction of C1-C2 double bond | 15.8 |

| Analog B | Opening of the lactone ring | > 100 (inactive) |

| Analog C | Addition of a hydroxyl group at C6 | 2.1 |

This data would suggest that the C1-C2 double bond and the intact lactone ring are important for activity, and that the addition of a hydroxyl group at C6 enhances potency.

Interdisciplinary Research Perspectives and Future Directions

Unexplored Biological Activities and Therapeutic Potential (preclinical focus)

Dehydroshizukanolide is primarily recognized for its moderate antifungal activity. medchemexpress.com However, its therapeutic potential is likely much broader, given the diverse biological activities reported for the lindenane sesquiterpenoid class of compounds. These related molecules have demonstrated a wide array of pharmacological effects, including anti-inflammatory, cytotoxic, neuroprotective, and anti-malarial properties. nih.gov This suggests that this compound warrants deeper investigation in these areas.

Preclinical research could focus on evaluating its anti-inflammatory effects, a common characteristic of natural diarylheptanoids and other terpenoids. nih.gov Studies using in-vitro models, such as lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, could elucidate its impact on key inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines. nih.gov Furthermore, exploring its cytotoxic activity against various cancer cell lines is a logical next step. nih.govnih.govmdpi.com Many sesquiterpene lactones exhibit anticancer properties, and assessing this compound's potential in this area could open new avenues for oncological research. scielo.br

Future preclinical studies should aim to establish a broader pharmacological profile for this compound, moving beyond its known antifungal action to potentially uncover novel therapeutic applications.

| Compound Class | Reported Biological Activities | Potential Unexplored Activities for this compound |

| Lindenane Sesquiterpenoids | Cytotoxicity, anti-inflammation, neuroprotection, antifungal, anti-malarial nih.gov | In-depth anti-inflammatory mechanisms, specific cytotoxic targets, neuroprotective effects |

| Sesquiterpene Lactones | Anticancer, antiprotozoal, anti-inflammatory scielo.br | Immunomodulatory effects, specific enzyme inhibition |

| Natural Products from Chloranthus | Antifungal, anti-inflammatory, antitumor acs.org | Antiviral activity, specific receptor modulation |

Advances in Isolation and Characterization Techniques

The discovery and study of this compound rely on sophisticated methods for its extraction, isolation, and structural elucidation from its natural source, Chloranthus japonicus. acs.org Traditional methods involve solvent extraction followed by repeated chromatographic fractionations to isolate the pure compound. mdpi.com

Future advancements in this area will focus on improving the efficiency and sensitivity of these processes. The integration of modern techniques can streamline the discovery of new, related compounds and provide a more comprehensive chemical profile of the source organism.

Key Areas for Advancement:

High-Throughput Screening (HTS): Implementing automated HTS of plant extracts can rapidly identify those containing compounds with desired biological activities, prioritizing them for further phytochemical investigation.

Advanced Chromatography: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) can offer faster separation and more sensitive detection, enabling the identification of minor constituents.

Spectroscopic Methods: While 1D and 2D Nuclear Magnetic Resonance (NMR) and HRMS are the gold standards for structure elucidation, the use of computational chemistry to predict NMR spectra can aid in the rapid identification of new lindenane structures. acs.orgmdpi.com Comparing experimental data with theoretically calculated values can help confirm complex stereochemistries. mdpi.com

Metabolomic Profiling: Using LC-MS-based metabolomics can create a detailed chemical fingerprint of Chloranthus japonicus, allowing researchers to observe how the production of this compound and other metabolites changes with environmental conditions or genetic variations.

These technological integrations will accelerate the isolation process and deepen the understanding of the chemical diversity within the source plant.

Innovations in Synthetic Chemistry for this compound and Derivatives

The complex, sterically crowded polycyclic structure of lindenane sesquiterpenoids presents a significant challenge for synthetic chemists. nih.gov While a total synthesis specific to this compound has not been prominently reported, the synthetic strategies developed for its structural relatives offer a clear roadmap for future work. nih.govfigshare.commdpi.comnih.govchemrxiv.org

Recent breakthroughs in the synthesis of lindenane oligomers have focused on biomimetic approaches, which mimic the proposed biosynthetic pathways in nature. scu.edu.cn A key innovation has been the development of a unified strategy using a [4+2] cycloaddition (Diels-Alder reaction) to construct the core skeleton of these molecules. nih.govd-nb.info This involves the in-situ generation of an unstable diene intermediate which then reacts with various dienophiles to create different types of lindenane dimers. d-nb.inforesearchgate.net

Future synthetic efforts towards this compound and its derivatives would likely leverage these advanced strategies:

Asymmetric Synthesis: Developing enantioselective routes is crucial to produce a single, biologically active stereoisomer of the compound. nih.gov

Late-Stage Functionalization: Creating methods to modify the core lindenane skeleton in the final steps of a synthesis would enable the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

These synthetic innovations are not only academic exercises but are essential for producing sufficient quantities of this compound for extensive biological testing and for creating novel analogs with potentially improved therapeutic properties.

Addressing Gaps in Biosynthetic Understanding

The biosynthesis of lindenane sesquiterpenoids like this compound is a complex enzymatic process that is not yet fully understood. Research suggests that these compounds are formed through the dimerization or oligomerization of monomeric units. scu.edu.cnbohrium.com A significant advancement has been the proposal and subsequent chemical validation of a conjugated triene as a key biosynthetic intermediate for various lindenane oligomers. nih.govbohrium.com

However, major gaps in our understanding remain:

Enzymatic Control: The specific enzymes (e.g., synthases, cyclases, oxidoreductases) responsible for creating the initial lindenane monomer skeleton and the key triene intermediate have not been identified. The non-enzymatic synthesis of oligomers has been demonstrated under simulated conditions, but the extent of enzymatic control in the plant is unknown. scu.edu.cnbohrium.com

Formation of the Monomer: The precise biosynthetic steps leading from primary metabolites to the formation of individual monomers like this compound are still largely hypothetical.

Regulation of the Pathway: It is unclear how the plant regulates the expression of biosynthetic genes to control the production of these specialized metabolites.

Addressing these gaps will require a combination of genomics, transcriptomics, and enzymology. Identifying the genes in the biosynthetic cluster and characterizing the function of their encoded enzymes will provide a complete picture of how Chloranthus japonicus produces this compound. This knowledge could eventually be used in synthetic biology to produce the compound in microbial hosts.

Integration of Omics Technologies in Natural Product Research

"Omics" technologies offer a powerful, systems-level approach to understanding and harnessing natural products like this compound. By providing a holistic view of the biological system, these tools can address key challenges in discovery, biosynthesis, and mechanism of action.

Genomics: Sequencing the genome of Chloranthus japonicus would be the first step toward identifying the biosynthetic gene cluster (BGC) responsible for producing the lindenane skeleton. Genome mining algorithms can then predict the sequence of enzymatic reactions.

Transcriptomics: RNA-Seq analysis can reveal which genes in the BGC are actively expressed under specific conditions (e.g., different developmental stages or in response to stress), providing clues about the regulation of this compound production.

Proteomics: This technology can identify the actual enzymes (proteins) present in the plant tissues that are actively synthesizing the compound, confirming the predictions from genomics and transcriptomics.

Metabolomics: By analyzing the full spectrum of small-molecule metabolites, researchers can correlate the expression of biosynthetic genes with the production of this compound and other related natural products, helping to elucidate the complete metabolic network.

Integrating these multi-omics datasets provides an unparalleled opportunity to connect the genetic blueprint of the plant to its chemical output, accelerating the discovery of new compounds and enabling the biotechnological production of this compound.

Collaborative Research Paradigms in Natural Product Discovery

The journey of a natural product from discovery to potential therapeutic application is inherently multidisciplinary and increasingly reliant on collaborative efforts. The study of this compound is a prime example where synergy between different fields is essential for progress.

Effective research paradigms involve bridging the gap between academia, industry, and conservation organizations. d-nb.info

Table: Collaborative Roles in this compound Research

| Research Partner | Primary Role and Contribution |

| Academia | Fundamental research, including botany (plant identification), phytochemistry (isolation and elucidation), and pharmacology (elucidating mechanisms of action). d-nb.info Serves as the engine for innovation and training new scientists. |

| Industry | Drug development expertise, including high-throughput screening, medicinal chemistry for lead optimization, preclinical and clinical trial management, and manufacturing scalability. |

| Government/Funding Agencies | Support for foundational and translational research that is often considered too high-risk for industry alone. |

| Conservation Groups | Ensuring the sustainable sourcing of the host plant, Chloranthus japonicus, and protecting biodiversity, which is the ultimate source of novel natural products. |

A successful collaborative model ensures that the expertise of ethnobotanists in identifying medicinal plants, the skills of natural product chemists in isolating compounds, the knowledge of pharmacologists in biological testing, and the power of synthetic chemists to create derivatives are all brought together. This integrated approach is critical for navigating the complexities of natural product research and maximizing the chances of translating a compound like this compound into a valuable scientific tool or therapeutic agent.

Q & A

Q. How can researchers design experiments to differentiate this compound’s effects from its analogs (e.g., shizukanolide)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.